Fmoc-AEEA-AEEA
Overview
Description
Fmoc-AEEA-AEEA, also known as 9-fluorenylmethoxycarbonyl-2-(2-aminoethoxy)ethoxyacetic acid, is a compound used primarily in peptide synthesis. The compound is characterized by the presence of the Fmoc group, which is a base-labile protecting group commonly used in solid-phase peptide synthesis. The AEEA (2-(2-aminoethoxy)ethoxyacetic acid) moiety serves as a linker, providing flexibility and spacing between functional groups.
Mechanism of Action
Target of Action
The primary target of Fmoc-AEEA-AEEA is the amine group of amino acids . The fluorenylmethoxycarbonyl (Fmoc) part of this compound is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .
Mode of Action
This compound interacts with its targets, the amines, through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound affects the biochemical pathways involved in peptide synthesis . It plays a crucial role in solid-phase peptide synthesis (SPPS), where it is used as a temporary protecting group for the amine at the N-terminus .
Pharmacokinetics
It is known that the fmoc group is rapidly removed by a base , which may influence its bioavailability.
Result of Action
The result of this compound’s action is the protection of the amine group during peptide synthesis . This allows for the successful synthesis of peptides without disturbing the acid-labile linker between the peptide and the resin .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a base, which is required for the removal of the Fmoc group . The stability of this compound and its efficacy in protecting the amine group may also be affected by the conditions under which peptide synthesis is carried out.
Biochemical Analysis
Biochemical Properties
Fmoc-AEEA-AEEA plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and biomolecules during these processes. For instance, this compound is often used in solid-phase peptide synthesis, where it reacts with amino acids in the presence of coupling agents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). These interactions facilitate the formation of peptide bonds, leading to the synthesis of longer peptide chains .
Cellular Effects
The effects of this compound on cellular processes are significant, particularly in the context of peptide-based drug delivery systems. This compound can influence cell function by enhancing the stability and bioavailability of peptide drugs. This compound has been shown to improve the resistance of peptides to enzymatic degradation, thereby prolonging their activity within cells. Additionally, this compound can affect cell signaling pathways and gene expression by modulating the activity of peptide-based therapeutics .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorenylmethyloxycarbonyl (Fmoc) group provides hydrophobic and aromatic interactions that facilitate the self-assembly of peptides into stable structures. This self-assembly is driven by π-π stacking interactions between the aromatic rings of the Fmoc groups. Furthermore, this compound can act as a linker, connecting peptide chains and enhancing their stability through hydrogen bonding and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. This compound is generally stable under standard storage conditions (2-8°C), but it can degrade over time if exposed to extreme conditions. Long-term studies have shown that this compound maintains its efficacy in peptide synthesis and drug delivery applications, with minimal degradation observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to enhance the stability and bioavailability of peptide drugs without causing significant toxicity. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. Studies have indicated that the optimal dosage of this compound varies depending on the specific application and the animal model used .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and degradation. It interacts with enzymes such as peptidases and proteases, which play a role in the breakdown and modification of peptides. The presence of the Fmoc group can influence the metabolic flux of peptides, altering their stability and bioavailability. Additionally, this compound can affect the levels of metabolites involved in peptide synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The hydrophilic nature of the ethylene glycol units in this compound enhances its solubility and facilitates its transport across cell membranes. Once inside the cell, this compound can localize to specific compartments, where it interacts with target biomolecules and exerts its effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The presence of targeting signals and post-translational modifications can direct this compound to specific organelles or compartments within the cell. For example, this compound may localize to the endoplasmic reticulum or Golgi apparatus, where it participates in the synthesis and modification of peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-AEEA-AEEA typically involves multiple steps. One common method starts with the preparation of Boc-diglycolamine, which is then reacted with an inorganic base and a halogenated tert-butyl ester to form an intermediate . This intermediate undergoes hydrolysis under alkaline conditions to form another intermediate, which is then subjected to acid hydrolysis and reacted with Fmoc-Osu to yield this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be feasible, controllable, and cost-effective, with high yields and mild reaction conditions . The by-products are hydrophilic, making them easy to remove, and the overall process is safe and suitable for large-scale operations.
Chemical Reactions Analysis
Types of Reactions
Fmoc-AEEA-AEEA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-AEEA-AEEA is used as a linker in peptide synthesis, facilitating the attachment of peptides to solid supports. This is crucial for the synthesis of complex peptides and proteins .
Biology
In biological research, the compound is used to create peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA. These PNAs have applications in gene editing and molecular diagnostics .
Medicine
In medicine, this compound is used in the development of peptide-based drugs. The compound’s ability to link peptides makes it valuable for creating therapeutic peptides with enhanced stability and bioavailability .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and biocompatible scaffolds for tissue engineering .
Comparison with Similar Compounds
Similar Compounds
Fmoc-AEA: Another compound with a similar structure but different linker moiety.
Fmoc-Lysine: Used in peptide synthesis with a different amino acid backbone.
Fmoc-Ornithine: Similar to Fmoc-Lysine but with an additional methylene group.
Uniqueness
Fmoc-AEEA-AEEA is unique due to its flexible linker, which provides enhanced spacing and flexibility in peptide synthesis. This makes it particularly useful for creating complex peptide structures and conjugates .
Conclusion
This compound is a versatile compound with significant applications in peptide synthesis, biological research, medicine, and industry. Its unique structure and properties make it a valuable tool for creating complex peptides and peptide-based materials.
Properties
IUPAC Name |
2-[2-[2-[[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O9/c30-25(28-9-11-34-14-16-37-19-26(31)32)18-36-15-13-35-12-10-29-27(33)38-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,28,30)(H,29,33)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLGYEMUUDYFSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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